4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound with a complex molecular structure. This compound is primarily used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl with a boronic acid derivative under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding boronic acids or borates.
Substitution: Formation of various substituted boronic esters or borates.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: In the study of enzyme mechanisms and as a probe in biological systems.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable boronate complexes with various substrates. These complexes can then undergo further reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Boronic Acids: Similar in reactivity but differ in structure and stability.
Boronic Esters: Similar applications but differ in solubility and reactivity.
Uniqueness: 4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane is unique due to its specific structural features, which confer enhanced stability and reactivity compared to other boron-containing compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2/c1-13(2)11-8-9-16(13,7)12(10-11)17-18-14(3,4)15(5,6)19-17/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZSCHNHDHORBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2(C3(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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